1-hexadecyl-3,5-dimethylpyrazole
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Overview
Description
1-hexadecyl-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecyl-3,5-dimethylpyrazole typically involves the condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like ethanol or water at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The use of water as a solvent is preferred due to its cost-effectiveness and environmental benefits. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
1-hexadecyl-3,5-dimethylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of coatings, paints, and agricultural chemicals
Mechanism of Action
The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar chemical properties but lacking the hexadecyl chain.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis
Uniqueness: 1-hexadecyl-3,5-dimethylpyrazole stands out due to its long hexadecyl chain, which imparts unique physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and medicinal applications .
Properties
CAS No. |
1164-04-1 |
---|---|
Molecular Formula |
C21H40N2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
InChI Key |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Synonyms |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
Origin of Product |
United States |
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